molecular formula C7H4Br2O3 B188051 3,5-Dibromo-2,4-dihydroxybenzaldehyde CAS No. 116096-91-4

3,5-Dibromo-2,4-dihydroxybenzaldehyde

Cat. No. B188051
CAS RN: 116096-91-4
M. Wt: 295.91 g/mol
InChI Key: JEFPULPKKGELPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2,4-dihydroxybenzaldehyde is a unique chemical compound with the empirical formula C7H4Br2O3 . It has a molecular weight of 295.91 . This compound is a marine antibiotic derived from marine bacteria .


Molecular Structure Analysis

The InChI key for 3,5-Dibromo-2,4-dihydroxybenzaldehyde is JEFPULPKKGELPK-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,5-Dibromo-2,4-dihydroxybenzaldehyde is a solid . It is insoluble in water .

Scientific Research Applications

  • Electrocatalytic Activity : Dihydroxybenzaldehyde isomers, including 3,5-Dibromo-2,4-dihydroxybenzaldehyde, have been studied for their electrocatalytic activity towards NADH oxidation. This property is significant for designing biosensors based on dehydrogenase enzymatic activities (F. Pariente et al., 1996).

  • Solubility Modelling and Solvent Effects : The solubility of 3,5-Dibromo-2,4-dihydroxybenzaldehyde in various solvents has been modeled, providing insights into its solvent effects and preferential solvation, which is critical for pharmaceutical and chemical applications (Changfei Zhu et al., 2020).

  • Synthesis and Chemical Reactions : The compound has been synthesized and used in various chemical reactions, such as in the preparation of 3,4,5-Trimethoxybenzaldehyde, demonstrating its utility in organic synthesis (J. Ya, 2001).

  • Biological and Pharmacological Activities : Studies have examined the effects of 3,5-Dibromo-2,4-dihydroxybenzaldehyde derivatives on biological systems, such as its impact on mitochondrial and chloroplast reactions, indicating potential for pharmacological and agricultural applications (D. Moreland & W. J. Blackmon, 1970).

  • Antioxidant Properties : Compounds structurally related to 3,5-Dibromo-2,4-dihydroxybenzaldehyde have shown significant DPPH radical scavenging activity, suggesting potential antioxidant applications (Ke-kai Li et al., 2008).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

3,5-dibromo-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPULPKKGELPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352771
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116096-91-4
Record name 3,5-Dibromo-2,4-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116096-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2,4-dihydroxybenzaldehyde
Reactant of Route 2
3,5-Dibromo-2,4-dihydroxybenzaldehyde
Reactant of Route 3
3,5-Dibromo-2,4-dihydroxybenzaldehyde
Reactant of Route 4
3,5-Dibromo-2,4-dihydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-2,4-dihydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-2,4-dihydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.